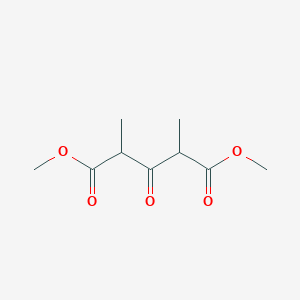

Dimethyl 2,4-dimethyl-3-oxopentanedioate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O5 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

dimethyl 2,4-dimethyl-3-oxopentanedioate |

InChI |

InChI=1S/C9H14O5/c1-5(8(11)13-3)7(10)6(2)9(12)14-4/h5-6H,1-4H3 |

InChI Key |

SUADDDNWVQXZJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(C)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Dimethyl 2,4 Dimethyl 3 Oxopentanedioate and Its β Ketoester Framework

Fundamental Reactivity of the β-Keto Diester System

The core reactivity of Dimethyl 2,4-dimethyl-3-oxopentanedioate stems from the acidic nature of the α-hydrogens and the electrophilic character of the carbonyl carbon. These features allow for a range of classical organic reactions, including enolate formation, alkylations, and condensations.

The protons on the carbons alpha to the ketone and ester groups in β-dicarbonyl compounds are significantly more acidic than those in simple ketones or esters. This increased acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance delocalization of the negative charge onto both carbonyl oxygen atoms. In the case of this compound, the α-hydrogens at the C2 and C4 positions can be readily abstracted by a suitable base to form a nucleophilic enolate.

The choice of base is crucial in enolate formation and can influence the regioselectivity of subsequent reactions. bham.ac.uk Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, generating the enolate in high concentration. mnstate.edulumenlearning.com Weaker bases, like alkoxides, may establish an equilibrium with the β-keto diester, which can be sufficient for certain reactions. mnstate.edu

Once formed, the enolate of this compound is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. A prominent example is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 fashion, resulting in the substitution of an α-hydrogen with an alkyl group. lumenlearning.com The stereochemical outcome of such alkylations can often be controlled through the use of chiral auxiliaries or catalysts. uwo.ca

| Reaction Type | Reagents | Product | Key Features |

| Enolate Formation | Strong base (e.g., LDA) or weaker base (e.g., alkoxide) | Enolate anion | Resonance-stabilized, nucleophilic species |

| Alkylation | Enolate, Alkyl halide (R-X) | α-Alkylated β-keto diester | SN2 mechanism, formation of a new C-C bond lumenlearning.com |

The β-keto diester framework of this compound is a key participant in various condensation and cyclization reactions. These reactions often proceed through the initial formation of an enolate, which then acts as a nucleophile towards an electrophilic carbonyl compound.

A classic example of a condensation reaction involving a similar β-keto diester, dimethyl 1,3-acetonedicarboxylate, is the Weiss Reaction. orgsyn.org This reaction involves the condensation of the β-keto diester with a 1,2-dicarbonyl compound to form a bicyclo[3.3.0]octane-3,7-dione system. orgsyn.org This transformation highlights the ability of the enolate derived from the β-keto diester to engage in intramolecular cyclization following an initial intermolecular condensation.

Furthermore, β-ketoesters are well-known substrates for Knoevenagel condensation. nih.govresearchgate.net In this reaction, the active methylene (B1212753) group of the β-keto diester condenses with an aldehyde or ketone in the presence of a weak base, such as an amine, to form a new carbon-carbon double bond. nih.gov The resulting product can then undergo further transformations, such as Michael additions or cyclizations, in a tandem or domino sequence. rsc.orgmdpi.com

| Reaction | Reactants | Key Intermediate/Product | Significance |

| Weiss Reaction | Dimethyl 1,3-acetonedicarboxylate, 1,2-dicarbonyl compound | Bicyclo[3.3.0]octane-3,7-dione | Efficient construction of bicyclic systems orgsyn.org |

| Knoevenagel Condensation | β-Ketoester, Aldehyde/Ketone | α,β-Unsaturated dicarbonyl compound | C=C bond formation, precursor for further reactions nih.govresearchgate.net |

Advanced Reaction Manifolds and Derived Products

Beyond its fundamental reactivity, the β-ketoester framework of this compound can be engaged in more complex and stereochemically demanding transformations. These advanced reaction manifolds often employ catalysis to achieve high levels of efficiency and stereocontrol, leading to the synthesis of structurally diverse and complex molecules.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. askthenerd.comlibretexts.org The β-ketoester moiety can participate in various cycloaddition processes, acting as either the 2-π or the 4-π component, depending on the reaction partner. rsc.org In recent years, organocatalytic asymmetric [3+3] cycloadditions have emerged as a highly efficient strategy for the synthesis of chiral six-membered rings. rsc.org

In these reactions, a three-atom synthon derived from the β-ketoester reacts with another three-atom component under the influence of a chiral organocatalyst. rsc.org This approach has been successfully applied to the synthesis of a variety of heterocyclic and carbocyclic systems with high enantioselectivity. bohrium.comacs.org The versatility of this method lies in the wide range of compatible reaction partners and the ability to fine-tune the catalyst structure to achieve desired stereochemical outcomes. rsc.org

Tandem reactions that combine multiple bond-forming events in a single operation are highly desirable from a synthetic efficiency standpoint. The combination of a Michael addition and a Knoevenagel condensation is a powerful strategy for the construction of complex molecular architectures. rsc.orgnih.govntu.ac.uk

In the context of the β-ketoester framework, a typical sequence might involve the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular Knoevenagel condensation. ntu.ac.uk Alternatively, a Knoevenagel condensation can be used to generate an electrophilic alkene in situ, which then undergoes a Michael addition. nih.gov These tandem sequences have been utilized in the synthesis of a wide variety of cyclic and polycyclic compounds. rsc.org The order of events, whether Michael-addition followed by Knoevenagel condensation or the reverse, can be controlled by the reaction conditions and the nature of the substrates. nih.govntu.ac.uk

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. beilstein-journals.orgpitt.edu The β-ketoester moiety, with its multiple C(sp3)-H bonds, presents both a challenge and an opportunity for the development of novel C-H functionalization strategies.

Recent advances in transition-metal catalysis have enabled the directed activation of C(sp3)-H bonds in ketones and related compounds. nih.govnih.gov These methods often rely on the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. scispace.com While the direct, non-directed functionalization of C(sp3)-H bonds in β-ketoesters remains a significant challenge, the development of new catalytic systems holds promise for future breakthroughs in this area.

Reactions with Nitrogen-Containing Reagents: Hydrazone Formation and Amine Condensations

The β-ketoester framework of this compound possesses distinct reactive sites that readily engage with nitrogen-containing nucleophiles. The central ketone at the C-3 position is a primary site for condensation reactions. With hydrazine (B178648) and its derivatives, it undergoes a classic condensation reaction to form the corresponding hydrazone. This reaction typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone.

Furthermore, the acidic α-hydrogens adjacent to the carbonyl groups enable a variety of amine-catalyzed condensation reactions. One prominent example is the Mannich reaction, a three-component condensation involving the β-ketoester, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. orgsyn.org The initial step involves the formation of an electrophilic iminium ion from the amine and formaldehyde. orgsyn.org The enolate of this compound then acts as the nucleophile, attacking the iminium ion to form a β-amino carbonyl compound, known as a Mannich base. orgsyn.org

Another significant reaction is the Knoevenagel condensation, typically catalyzed by a weak base such as an amine. researchgate.net While the classic Knoevenagel involves an active methylene compound and an aldehyde or ketone, the principles apply to the reactivity of the β-ketoester. The amine catalyst facilitates the deprotonation of the α-carbon, generating a nucleophilic enolate that can attack an external carbonyl compound, leading to a new carbon-carbon double bond after dehydration. researchgate.net These reactions highlight the dual reactivity of the molecule, involving both its carbonyl group and its acidic α-protons in the presence of nitrogenous reagents.

Alkylation with Polyhaloalkanes and Cycloalkane Formation

The presence of acidic α-protons in this compound makes its corresponding enolate a soft nucleophile, amenable to alkylation reactions. aklectures.com When treated with a suitable base, such as an alkoxide, the β-ketoester is deprotonated to form a resonance-stabilized enolate. This enolate can then react with electrophiles like polyhaloalkanes in a nucleophilic substitution reaction.

The reaction with dihaloalkanes, such as 1,3-dibromopropane (B121459) or 1,4-dibromobutane, provides a direct route to cycloalkane structures. The process involves a sequential double alkylation. In the first step, the enolate displaces one of the halogen atoms on the polyhaloalkane. In the presence of a second equivalent of base, a new enolate is formed from the mono-alkylated intermediate. This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the second halogen atom, closing the ring and forming a substituted cycloalkane. This method is a powerful tool for constructing five- or six-membered carbocyclic rings fused to the β-ketoester framework.

This convergent approach allows for the annulation of a new ring onto a substrate. lookchem.com The specific reaction between the enolate of this compound and a dihaloalkane would yield a dimethyl 2,4-disubstituted-3-oxocycloalkane-1,1-dicarboxylate derivative, a highly functionalized carbocycle with significant potential for further synthetic transformations.

Partial Self-Condensation Pathways

While β-ketoesters are the products of the Claisen self-condensation of simpler esters, they can also participate in further condensation reactions under specific conditions. libretexts.orglibretexts.org For this compound, a partial self-condensation would involve one molecule acting as a nucleophile and another as an electrophile.

A plausible pathway is an intermolecular aldol-type condensation. Under basic conditions, one molecule can form an enolate at one of its α-carbons. This enolate can then attack the central carbonyl group of a second molecule. The resulting aldol (B89426) adduct, a β-hydroxy-δ-keto compound, could potentially undergo subsequent dehydration to form an α,β-unsaturated system.

A more complex and well-documented reaction involving β-ketoesters is the Weiss-Cook condensation, which demonstrates the compound's ability to undergo a sequence of reactions. orgsyn.orgresearchgate.net This reaction involves the condensation of two equivalents of a β-ketoester with one equivalent of a 1,2-dicarbonyl compound, proceeding through a series of Michael additions and aldol condensations. orgsyn.org Although not a true "self-condensation," it illustrates the mechanistic steps that could be involved in a potential dimerization or oligomerization of this compound if a suitable dicarbonyl intermediate were formed in situ, leading to complex bicyclic structures. orgsyn.org

Mechanistic Elucidation of Reaction Pathways

Elucidation of Catalytic Cycles in Organocatalysis

The β-ketoester motif is a cornerstone substrate for a vast array of organocatalytic transformations, and the elucidation of the corresponding catalytic cycles is crucial for reaction optimization and the development of new methodologies. nih.govresearchgate.net For reactions involving this compound, two primary activation modes dominate depending on the catalyst used: enamine and hydrogen bonding catalysis.

In aminocatalysis, particularly with chiral primary or secondary amines, the cycle typically begins with the condensation of the amine catalyst with the central ketone of the β-ketoester to form an enamine intermediate. researchgate.net This enamine formation increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon more nucleophilic than the original enolate. This nucleophilic enamine then attacks an electrophile. Following this key C-C bond-forming step, the resulting iminium ion is hydrolyzed, regenerating the catalyst and releasing the functionalized β-ketoester product, thus closing the catalytic loop.

Alternatively, catalysts such as thioureas or cinchona alkaloids can operate through non-covalent interactions. researchgate.net In these cycles, the catalyst acts as a Brønsted acid or a hydrogen-bond donor, coordinating to one or both of the carbonyl oxygen atoms of the β-ketoester. This coordination polarizes the C=O bond and increases the acidity of the α-protons, facilitating enolate formation upon interaction with a base. Simultaneously, the catalyst can bind and orient the electrophile, often through hydrogen bonding, within a chiral pocket. This dual activation brings the reactants into close proximity in a specific orientation, enabling a highly stereocontrolled reaction. After the bond-forming event, the product dissociates from the catalyst, allowing it to enter the next cycle.

| Catalyst Type | Key Intermediate | Activation Mode | Typical Reaction |

| Chiral Primary/Secondary Amine | Enamine/Iminium ion | Covalent Catalysis | α-Alkylation, Michael Addition |

| Thiourea/Cinchona Alkaloid | Catalyst-Substrate H-Bonded Complex | Non-covalent (H-Bonding) | Enantioselective α-Amination |

| Phase Transfer Catalyst | Chiral Ion Pair | Ion Pairing | Asymmetric Alkylation |

Characterization of Reactive Intermediates and Transition States

Understanding the structure and energetics of reactive intermediates and transition states is fundamental to explaining the outcomes of reactions involving this compound. The primary reactive intermediate generated from this β-ketoester is its enolate, formed by deprotonation of an α-carbon. fiveable.me This nucleophilic species is central to its alkylation and condensation chemistry. aklectures.comfiveable.me

In organocatalysis, more complex intermediates are formed. Stoichiometric experiments and spectroscopic methods have been used to characterize pre-formed enamine esters, confirming their role as key intermediates in aminocatalytic cycles. researchgate.net In photochemical organocatalysis, the reaction can be triggered by the formation of an electron donor-acceptor (EDA) complex. For example, a chiral enolate generated under phase-transfer conditions can associate with an electrophile like a perfluoroalkyl iodide, forming a photoactive EDA complex that initiates the reaction upon visible light illumination. acs.org

The characterization of transition states, which are by nature transient, relies heavily on computational modeling and kinetic studies. For reactions catalyzed by certain Lewis acids, such as those involving boron, a six-membered cyclic transition state has been proposed where the boron atom coordinates to both the keto and ester carbonyl oxygens. rsc.org This chelation pre-organizes the substrate in a rigid conformation, facilitating selective transformations. rsc.org In enantioselective reactions, the stereochemical outcome is dictated by the relative energies of competing diastereomeric transition states, where the chiral catalyst enforces a specific facial approach of the electrophile to the nucleophilic enolate or enamine.

| Reaction Type | Key Intermediate | Proposed Transition State Feature | Method of Elucidation |

| Base-mediated Alkylation | Enolate Anion | N/A (SN2) | Kinetic Studies |

| Aminocatalysis | Enamine | Stereodirecting H-bonds from catalyst | Stoichiometric experiments, NMR |

| Lewis Acid Catalysis | Catalyst-chelated enolate | 6-membered cyclic structure | Inference from product selectivity |

| Photochemical PTC | Electron Donor-Acceptor (EDA) Complex | Ion-pair association | UV-Vis Spectroscopy, Mechanistic Probes |

Intermolecular Ligand Exchange Processes in Metal Complexes

When this compound acts as a ligand, its enolate form coordinates to a metal center as a bidentate chelating agent, similar to β-diketonates. The resulting metal complexes can undergo intermolecular ligand exchange, a process that has been extensively studied, often using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction kinetics. cdnsciencepub.comacs.orgacs.org

The mechanism of ligand exchange in such chelate complexes is often more complex than for monodentate ligands. A widely accepted pathway involves the formation of a five-coordinate intermediate through a "dangling ligand" mechanism. cdnsciencepub.comelectronicsandbooks.com The process is initiated by the rupture of one of the metal-oxygen bonds of the chelated β-ketoester ligand. This creates a vacant coordination site on the metal, allowing the incoming ligand to coordinate. Subsequently, the second metal-oxygen bond of the original ligand breaks, and the new ligand forms its second bond to complete the chelation, displacing the original ligand.

Applications in Complex Molecule Synthesis and Materials Science Research

Versatile Building Block in Heterocyclic Compound Synthesis

The reactivity of Dimethyl 2,4-dimethyl-3-oxopentanedioate makes it an ideal starting material for the construction of various heterocyclic ring systems, which are core components of many pharmaceuticals and biologically active compounds.

Pyridone and its derivatives are significant heterocyclic motifs found in numerous natural products and medicinal agents. researchgate.net The synthesis of 2-pyridone scaffolds can be achieved through various methods, including the cyclocondensation of β-keto esters with suitable nitrogen-containing reagents. iipseries.org A notable strategy involves a Hantzsch-type condensation reaction. nih.govorganic-chemistry.org In this approach, this compound can react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or a primary amine, to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridone. The reaction proceeds through the formation of an enamine from the β-keto diester, which then undergoes a Michael addition followed by cyclization and dehydration to yield the final pyridone structure. nih.govnih.gov

Table 1: Representative Synthesis of Pyridone Scaffolds

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| This compound, Aldehyde, Ammonia | Acid or base catalyst, Reflux | 1,4-Dihydropyridine |

Pyrimidine (B1678525) and pyridazine (B1198779) derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. rsc.orgorganic-chemistry.orgnih.gov The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.egksu.edu.saresearchgate.net this compound, with its β-keto diester structure, can serve as the three-carbon component in this cyclocondensation reaction. The reaction typically proceeds by initial condensation at one of the ester groups, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

Pyridazine synthesis, on the other hand, generally requires the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govclockss.org While this compound is a 1,3,5-tricarbonyl system, it can be chemically modified to generate a suitable 1,4-dicarbonyl precursor, which can then be cyclized with hydrazine to yield substituted pyridazine derivatives.

The synthesis of substituted furan (B31954) and resorcinol (B1680541) derivatives can also be accomplished using this compound as a starting material. researchgate.net The formation of furans from 1,4-dicarbonyl compounds is a classic transformation known as the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org By strategically modifying this compound to introduce the required 1,4-dicarbonyl functionality, subsequent acid-catalyzed cyclization can lead to the formation of highly substituted furan rings. nih.gov

Furthermore, under certain reaction conditions, this compound can undergo self-condensation to produce resorcinol derivatives. researchgate.net This transformation likely involves an initial intermolecular Claisen-type condensation between two molecules of the diester, followed by an intramolecular cyclization and subsequent aromatization to yield the resorcinol ring system.

Oxazole and isoxazole (B147169) rings are five-membered heterocycles that are present in a variety of pharmacologically active compounds. The synthesis of these rings can be achieved from β-dicarbonyl precursors. For the synthesis of oxazoles, a common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. This compound can be converted into the necessary α-acylamino ketone intermediate through a series of functional group transformations.

Isoxazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net The reaction between this compound and hydroxylamine would proceed through the formation of an oxime at the central ketone, followed by cyclization with one of the ester groups and subsequent dehydration to afford the isoxazole ring.

Strategies for Natural Product Synthesis Utilizing β-Keto Diesters

β-Keto diesters, such as this compound, are valuable intermediates in the total synthesis of complex natural products. researchgate.netnih.govbeilstein-journals.org Their utility stems from the presence of both electrophilic and nucleophilic centers, allowing for a wide range of carbon-carbon bond-forming reactions. researchgate.net These compounds can serve as key building blocks in the assembly of polyketide natural products, which are a large and structurally diverse class of secondary metabolites. nih.govnih.govsyr.edu The iterative Claisen condensations that characterize polyketide biosynthesis can be mimicked in the laboratory using β-keto diesters as extender units to build up complex carbon skeletons. beilstein-journals.orgrsc.org

Table 2: Key Reactions of β-Keto Diesters in Natural Product Synthesis

| Reaction Type | Description |

|---|---|

| Aldol (B89426) Additions | The enolate of the β-keto diester acts as a nucleophile, adding to an aldehyde or ketone. |

| Michael Additions | The enolate adds to an α,β-unsaturated carbonyl compound in a conjugate addition. |

| Acylation/Alkylation | The α-carbon can be readily acylated or alkylated to introduce new functional groups. |

Development of Metal Complexes as Precursors for Metal-Containing Films

In the field of materials science, this compound can function as a ligand for the formation of metal complexes. These metal complexes, particularly those of β-diketonates, are often volatile and can be used as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. harvard.eduomichem.comwikipedia.org The thermal decomposition of these precursor molecules on a heated substrate results in the deposition of thin films of metal oxides or pure metals. gelest.com The organic ligands, derived from this compound, are designed to be cleanly removed as volatile byproducts during the deposition process. The ability to form liquid precursors at room temperature is a significant advantage for CVD applications, as it allows for more consistent and reproducible delivery of the precursor to the deposition chamber. harvard.edu

Broader Applications as Intermediates in Fine Chemical Synthesis (e.g., Pharmaceuticals and Agrochemicals)

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or documented applications of This compound as an intermediate in the synthesis of pharmaceuticals or agrochemicals have been identified.

The available research literature details the applications of structurally related, but distinct, compounds. For instance, Dimethyl 3-oxopentanedioate (also known as Dimethyl 1,3-acetonedicarboxylate) serves as a precursor in the synthesis of various complex molecules, including optically active lycorane and bispidone derivatives intended for use as ligands in PET imaging. echemi.comchemicalbook.com Similarly, dialkyl 3-oxopentanedioates are utilized in the cyclocondensation synthesis of pyridinedicarboxylates, which are key precursors for a class of herbicides. acs.org

However, for the specific compound This compound , which features additional methyl groups at the C2 and C4 positions, publicly accessible research detailing its role as a building block in the production of fine chemicals is not available. Consequently, data tables and detailed research findings regarding its specific applications in pharmaceutical or agrochemical synthesis cannot be provided at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for investigating the electronic properties and reactivity of molecules like dimethyl 2,4-dimethyl-3-oxopentanedioate. These methods allow for a detailed understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an invaluable method for elucidating the mechanisms of chemical reactions involving intricate organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity. For instance, DFT calculations could be employed to map the potential energy surface of its reactions, identify transition states, and calculate activation energies, thereby providing a comprehensive picture of reaction pathways.

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. Computational methods are essential for exploring the various possible conformations and determining their relative energies. By identifying the most stable conformers, researchers can better understand the molecule's predominant shapes and how these affect its physical and chemical properties.

Modeling of Keto-Enol Tautomerism and Equilibrium

This compound can exist as a mixture of keto and enol tautomers. googleapis.comgoogleapis.com Computational modeling is a powerful approach to studying this tautomeric equilibrium, providing insights that complement experimental observations.

Prediction of Steric and Electronic Influences on Tautomeric Preferences

The equilibrium between the keto and enol forms of this compound is influenced by both steric and electronic factors. The methyl groups at the 2 and 4 positions introduce steric hindrance that can affect the stability of the planar enol form. Computational models can quantify these effects and predict the dominant tautomer under various conditions. Experimental evidence from 1H NMR spectroscopy indicates the presence of both tautomers. googleapis.comgoogleapis.com

Predictive Modeling of Reaction Mechanisms and Selectivity

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions, including their mechanisms and selectivity.

Computational Elucidation of Stereoselectivity in Catalytic Reactions

While specific computational studies on the stereoselectivity of catalytic reactions involving this compound are not readily found, this is an area where theoretical modeling could provide significant contributions. By modeling the interaction of the substrate with a chiral catalyst, it is possible to understand the origins of stereoselectivity and design more efficient and selective catalysts for its transformations.

Assessment of Radical vs. Polar Reaction Mechanisms

In the study of reaction mechanisms, particularly for multifunctional compounds like this compound, a critical aspect of theoretical and computational chemistry is to determine the energetic feasibility of competing pathways. Two fundamental mechanistic paradigms are polar and radical reactions. Polar reactions involve the movement of electron pairs, characterized by nucleophilic and electrophilic interactions, while radical reactions involve single-electron movements and the formation of radical intermediates. For β-ketoesters such as this compound, understanding the preference for one pathway over the other is essential for predicting reactivity and product formation under various conditions.

General Reactivity of β-Ketoesters

β-Ketoesters are well-known for their versatile reactivity, which is largely dominated by polar mechanisms. researchgate.net The presence of both a ketone and an ester functional group creates multiple electrophilic sites, primarily the carbonyl carbons. nih.gov Experimental evidence overwhelmingly points towards reactions with nucleophiles at these sites. nih.gov For instance, in base-catalyzed reactions like the Claisen condensation, the α-protons are acidic, leading to the formation of a stabilized enolate that acts as a nucleophile. researchgate.net Computational studies on various β-ketoesters have corroborated this, showing that the carbonyl carbons of both the keto and ester groups are susceptible to nucleophilic attack. nih.gov The specific site of attack can be influenced by steric and electronic factors of the substituents. nih.gov

Hypothetical Computational Assessment for this compound

While the predominant reactivity of β-ketoesters is polar, radical pathways are not inconceivable, especially under conditions that promote radical formation, such as the presence of radical initiators or photolysis. A comprehensive theoretical assessment to compare the viability of radical versus polar reaction mechanisms for this compound would involve detailed quantum chemical calculations, typically using Density Functional Theory (DFT).

Such a study would model a representative reaction, for example, the addition of a reactant 'X' that can act as either a nucleophile (X:⁻) in a polar pathway or a radical (X•) in a radical pathway.

Polar Pathway Modeling:

The polar mechanism would likely proceed via a nucleophilic attack on one of the carbonyl carbons. The computational modeling would involve:

Reactant Complex Formation: Optimization of the geometry of the initial complex between this compound and the nucleophile.

Transition State Search: Locating the transition state (TS) for the nucleophilic addition. This is the highest energy point along the reaction coordinate.

Intermediate/Product Formation: Optimization of the geometry of the resulting tetrahedral intermediate or final product.

The key energetic parameter would be the activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants.

Radical Pathway Modeling:

The radical mechanism would involve the addition of a radical species to the molecule. A plausible point of attack would be the carbonyl oxygen or carbon, or abstraction of a hydrogen atom. The computational steps would be similar:

Reactant Complex Formation: Optimization of the initial complex between the β-ketoester and the attacking radical.

Transition State Search: Locating the transition state for the radical addition or abstraction.

Radical Intermediate Formation: Optimization of the geometry of the resulting radical intermediate.

Again, the activation energy (ΔG‡) for this pathway would be calculated.

Comparative Analysis and Expected Findings

For a molecule like this compound, it is generally expected that polar reactions would exhibit a lower activation barrier. This is because the inherent polarity of the carbonyl groups makes them highly susceptible to attack by nucleophiles. Radical additions to carbonyls are often less favorable as they can lead to high-energy alkoxy radical intermediates. tdl.org

The following interactive table summarizes the hypothetical energetic data that would be sought in such a computational study, illustrating how the comparison would be made.

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (TS) (kcal/mol) | Product/Intermediate (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Polar Addition | -2.5 | 15.0 | -10.0 | 17.5 |

| Radical Addition | -0.5 | 30.0 | 5.0 | 30.5 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated in a DFT study to compare the two mechanisms. A lower activation energy indicates a more favorable reaction pathway.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for structural assignment and purity verification.

In any synthetic study producing Dimethyl 2,4-dimethyl-3-oxopentanedioate, ¹H NMR and ¹³C NMR spectra would be the primary tools for structural confirmation. The expected signals in these spectra would correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. The purity can be assessed by the absence of signals from solvents, starting materials, or byproducts. Integration of the ¹H NMR signals allows for the quantification of the relative number of protons, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form) Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| ¹H | C2-H and C4-H | ~3.5 - 4.0 | - | Quartet (CH) |

| ¹H | C2-CH₃ and C4-CH₃ | ~1.2 - 1.4 | - | Doublet (CH₃) |

| ¹H | OCH₃ | ~3.7 | - | Singlet (OCH₃) |

| ¹³C | C=O (Ester) | - | ~170 - 175 | Carbonyl of the ester groups |

| ¹³C | C=O (Ketone) | - | ~200 - 205 | Central ketone carbonyl |

| ¹³C | C2 and C4 | - | ~50 - 55 | Methine carbons |

| ¹³C | OCH₃ | - | ~52 | Methoxy carbons |

| ¹³C | C2-CH₃ and C4-CH₃ | - | ~15 - 20 | Methyl carbons |

Like other β-ketoesters, this compound is expected to exist in equilibrium between its keto form and two possible enol forms. This phenomenon, known as keto-enol tautomerism, can be readily studied by ¹H NMR spectroscopy because the exchange between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

The equilibrium position is sensitive to factors such as solvent polarity and temperature. researchgate.netnih.gov In non-polar solvents, the enol form is often stabilized by an intramolecular hydrogen bond. However, alkyl substituents on the α-carbon (the C2 and C4 positions) can sterically hinder the formation of a planar enol structure, potentially shifting the equilibrium towards the keto form. researchgate.net By acquiring NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) and at various temperatures, researchers could monitor the changes in the integration of keto and enol signals to determine the equilibrium constant (K_eq_) and thermodynamic parameters (ΔH, ΔS) for the tautomerization process. conicet.gov.arasu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a newly synthesized compound. It measures the mass of a molecule with very high accuracy (typically to within 5 ppm). For this compound, the exact mass calculated from its molecular formula, C₁₁H₁₈O₅, would be compared to the experimentally measured mass. A close match provides strong evidence for the correct molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Ion Type | Calculated Exact Mass | Typical Experimental Observation |

|---|---|---|---|

| C₁₁H₁₈O₅ | [M+H]⁺ | 231.11760 | Positive ion mode ESI-MS |

| [M+Na]⁺ | 253.09954 | Positive ion mode ESI-MS (as sodium adduct) | |

| [M-H]⁻ | 229.10299 | Negative ion mode ESI-MS |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample in the gas phase and then provides mass spectra for each component. In the context of this compound synthesis, GC-MS would be used to assess the purity of the final product and to identify any volatile impurities or byproducts. The compound would exhibit a characteristic retention time on the GC column and a unique mass spectrum based on its fragmentation pattern under electron ionization. This fragmentation pattern serves as a "fingerprint" for identification.

For a comprehensive analysis of non-volatile or thermally sensitive compounds, Ultra-Performance Liquid Chromatography (UPLC) coupled with multiple detectors is often employed.

UPLC: Provides high-resolution separation of components in a mixture.

UV Detector: Detects compounds that absorb ultraviolet light, such as the carbonyl groups in the target molecule.

Evaporative Light Scattering Detector (ELSD): A universal detector that can identify any non-volatile analyte.

Mass Spectrometry (MS): Provides molecular weight and structural information for each separated component.

This multi-detector approach (UPLC/UV/ELSD/MS) would offer a robust and comprehensive assessment of the purity of this compound, capable of detecting a wide range of potential impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of molecules in their solid state. While a specific, publicly available crystal structure for this compound is not prevalent in the literature, its solid-state conformation can be reliably inferred from extensive studies on analogous 1,3-dicarbonyl compounds. organic-chemistry.org

In the solid phase, acyclic 1,3-dicarbonyl compounds, including β-diketones and β-keto esters, predominantly adopt an enol tautomeric form. wikipedia.org This preference is attributed to the formation of a stable, quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This configuration is energetically favorable, and crystallographic studies of similar molecules consistently reveal this planar or near-planar chelated enol ring as the dominant structural motif. The repulsion between the partial positive charges on the carbonyl carbons also influences the geometry. wikipedia.org Therefore, it is anticipated that this compound would crystallize in its enol form, featuring this characteristic intramolecular hydrogen bond.

Furthermore, X-ray diffraction studies of metal-β-diketonate complexes provide insight into how the deprotonated form of the ligand coordinates. mdpi.com These studies typically show the enolate anion acting as a bidentate ligand, chelating to a metal center through its two oxygen atoms, which would be the expected coordination mode for complexes derived from this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical method for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its keto-enol tautomeric equilibrium.

For the keto tautomer, distinct carbonyl (C=O) stretching vibrations would be observed. Saturated esters typically exhibit a strong C=O absorption band in the 1750-1735 cm⁻¹ region. libretexts.org The ketone C=O stretch for a saturated open-chain ketone is expected around 1715 cm⁻¹. libretexts.orglibretexts.org

However, as β-keto esters exist in equilibrium with their more stable enol form, the spectrum would likely be a composite of both tautomers. The enol form is characterized by several unique spectral features. A very broad and strong absorption band for the hydrogen-bonded hydroxyl (O-H) group is expected in the 3300-2500 cm⁻¹ range. libretexts.org The presence of conjugation and intramolecular hydrogen bonding in the enol form shifts the carbonyl absorption to a lower frequency. The ester C=O stretch may appear around 1730-1715 cm⁻¹, while the conjugated ketone C=O stretch is observed at approximately 1660-1633 cm⁻¹. libretexts.orgacs.org Additionally, a band corresponding to the carbon-carbon double bond (C=C) stretch of the enol would appear in the 1624-1615 cm⁻¹ region. acs.org

| Functional Group | Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl | O-H Stretch (H-bonded) | Enol | 3300-2500 (broad) |

| Ester Carbonyl | C=O Stretch | Keto | 1750-1735 |

| Ketone Carbonyl | C=O Stretch | Keto | ~1715 |

| Conjugated Ester Carbonyl | C=O Stretch | Enol | 1730-1715 |

| Conjugated Ketone Carbonyl | C=O Stretch | Enol | 1660-1633 |

| Alkene | C=C Stretch | Enol | 1624-1615 |

| Ester C-O | C-O Stretch | Keto & Enol | 1300-1000 |

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis of Related Complexes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for characterizing the thermal properties of materials, including the stability of metal complexes. rsc.orgtainstruments.com

While DSC data for uncomplexed this compound is not extensively documented, the thermal behavior of its potential metal complexes can be understood by examining studies on related metal β-diketonate compounds. mdpi.comresearchgate.net DSC analysis of such complexes provides critical information on their thermal stability, melting points, phase transitions, and decomposition profiles. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Dimethyl 2,4-dimethyl-3-oxopentanedioate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a factorial design (e.g., varying catalysts, temperature, and solvent polarity) to identify critical variables affecting yield and purity. Pre-experimental screening using computational tools (e.g., DFT calculations) can predict feasible pathways. Validate via GC-MS or HPLC to monitor intermediates and byproducts. Control groups should replicate literature methods to benchmark performance .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer : Combine / NMR to confirm ester/ketone functional groups and stereochemistry. IR spectroscopy can validate carbonyl stretching frequencies. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) or compare with simulated spectra from computational tools (e.g., Gaussian). Document chemical shifts, coupling constants, and integration ratios systematically to avoid misinterpretation .

Q. How can researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer : Use a pre-test/post-test design with controlled environments (e.g., buffered solutions at pH 3–10, 25–80°C). Track degradation or rearrangement via time-resolved UV-Vis spectroscopy. Apply kinetic modeling (e.g., Arrhenius equation) to derive activation parameters. Include redundancy by repeating trials with fresh batches to account for batch-to-batch variability .

Advanced Research Questions

Q. How can contradictory data in spectral analysis or reaction yields be resolved methodologically?

- Methodological Answer : Conduct a sensitivity analysis to identify variables causing discrepancies (e.g., trace moisture in solvents, oxygen interference). Cross-validate findings using orthogonal techniques: for example, reconcile NMR and X-ray crystallography data via Hirshfeld surface analysis. Revisit the theoretical framework (e.g., steric vs. electronic effects) to refine hypotheses and redesign experiments .

Q. What computational strategies are suitable for modeling the compound’s reaction mechanisms or supramolecular interactions?

- Methodological Answer : Employ hybrid QM/MM methods to simulate reaction pathways, focusing on transition states and intermediates. For non-covalent interactions (e.g., host-guest binding), use molecular docking (AutoDock Vina) or MD simulations (GROMACS) with force fields parameterized for esters/ketones. Validate predictions experimentally via titration calorimetry (ITC) or fluorescence quenching .

Q. How can researchers integrate this compound into broader studies of β-ketoester chemistry, such as catalytic asymmetric synthesis?

- Methodological Answer : Design chiral catalyst systems (e.g., organocatalysts or metal-ligand complexes) and test enantioselectivity via chiral HPLC or polarimetry. Compare results with structurally analogous β-ketoesters to isolate steric/electronic contributions. Publish negative results (e.g., failed catalysts) to refine mechanistic models and guide future work .

Q. What methodological frameworks are recommended for studying the compound’s potential in multi-step synthesis (e.g., natural product analogs)?

- Methodological Answer : Adopt a retrosynthetic approach, identifying key disconnections (e.g., Claisen condensations). Use Design of Experiments (DoE) to optimize sequential reactions, prioritizing steps with low yields. Leverage green chemistry metrics (e.g., E-factor) to assess sustainability. Collaborate with computational chemists to predict side reactions and mitigate them .

Data Contradiction and Theoretical Integration

Q. How should researchers address inconsistencies between experimental data and theoretical predictions?

- Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects omitted in simulations). Perform perturbation experiments (e.g., isotopic labeling) to trace unexpected pathways. Publish detailed methodological appendices to enable peer validation. Use Bayesian statistics to quantify confidence intervals for disputed results .

Q. What strategies ensure alignment between empirical findings and overarching chemical theories (e.g., frontier molecular orbital theory)?

- Methodological Answer : Map experimental outcomes (e.g., regioselectivity) to FMO-derived reactivity indices. If mismatched, explore alternative theories (e.g., Marcus theory for electron transfer). Organize interdisciplinary workshops to reconcile discrepancies, fostering iterative dialogue between theoreticians and experimentalists .

Tables: Example Experimental Design Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.